1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane is a perfluoroalkyl iodide compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a highly fluorinated organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane can be synthesized through the iodination of perfluoroalkyl compounds. The synthesis typically involves the reaction of a perfluoroalkyl iodide precursor with iodine or iodine monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups, such as hydroxyl, thiol, carboxyl, or sulfonyl groups, to form corresponding fluorinated intermediates.
Reduction Reactions: The compound can be reduced to form perfluoroalkyl derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, thiols, and carboxylates. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: Products include perfluoroalkyl alcohols, thiols, carboxylic acids, and sulfonyl chlorides.
Reduction Reactions: Products include various perfluoroalkyl derivatives with reduced functional groups.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of fluorinated intermediates and polymers.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of fluorinated surfactants and coatings, providing hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive iodine atom. The compound can form strong bonds with various substrates, leading to the formation of stable fluorinated products. The pathways involved include nucleophilic substitution and reduction mechanisms, where the iodine atom is replaced or reduced to form new functional groups.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Similar in structure but lacks the iodine atom, making it less reactive in substitution reactions.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride: Contains a sulfonyl fluoride group instead of an iodine atom, leading to different reactivity and applications.
Uniqueness: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The iodine atom allows for versatile substitution reactions, making it a valuable intermediate in the synthesis of various fluorinated compounds.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodoheptadecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F13I/c1-2-3-4-5-6-7-8-9-11(31)10-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h11H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHQCMNURTYAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F13I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895305 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207122-01-8 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30895305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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